molecular formula C11H15ClN2 B11782862 3-(3-Chlorophenyl)piperidin-3-amine

3-(3-Chlorophenyl)piperidin-3-amine

Cat. No.: B11782862
M. Wt: 210.70 g/mol
InChI Key: RSCXIKOVTWZRDX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a chlorophenyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)piperidin-3-amine typically involves the reaction of 3-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)piperidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)piperidin-3-amine stands out due to its specific structural features, such as the chlorophenyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-(3-chlorophenyl)piperidin-3-amine

InChI

InChI=1S/C11H15ClN2/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,14H,2,5-6,8,13H2

InChI Key

RSCXIKOVTWZRDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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